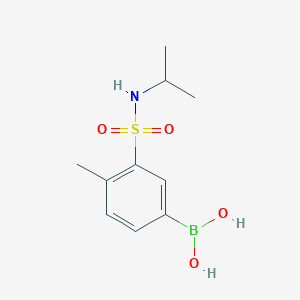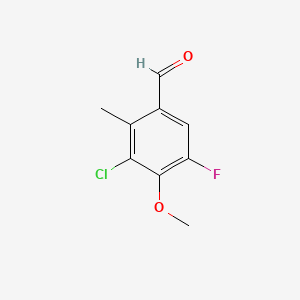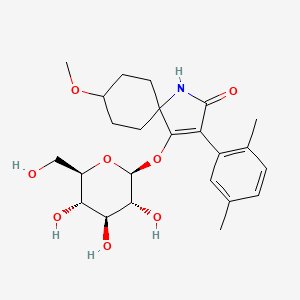![molecular formula C15H22O5 B1405301 5'-hydroxy-5,5-diméthyl-3',3'a,4',6'a-tétrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalène]-6'-carboxylate de méthyle CAS No. 105448-66-6](/img/structure/B1405301.png)
5'-hydroxy-5,5-diméthyl-3',3'a,4',6'a-tétrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalène]-6'-carboxylate de méthyle
Vue d'ensemble
Description
The compound is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
The synthesis of such a compound would likely involve a series of reactions, including the formation of the cyclic structure and the addition of the various substituents. The exact synthesis would depend on the specific reactions used and the order in which they are carried out .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the carbon atoms in the ring and the positions of the substituents. The most stable conformation would likely be one in which the substituents are in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. The presence of a carboxylate group suggests that it could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make the compound acidic .Applications De Recherche Scientifique
Recherche antivirale
Les dérivés de l'indole, qui partagent des similitudes structurales avec le composé en question, ont été rapportés comme possédant des activités antivirales significatives. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Cela suggère que notre composé pourrait potentiellement être synthétisé en dérivés qui pourraient servir d'agents antiviraux novateurs.
Applications anti-inflammatoires
L'échafaudage de l'indole se trouve dans de nombreux composés bioactifs ayant des propriétés anti-inflammatoires . En explorant la réactivité des groupes fonctionnels du composé, les chercheurs pourraient développer de nouveaux dérivés ayant des applications anti-inflammatoires potentielles.
Potentiel anticancéreux
Les dérivés de l'indole sont connus pour leurs activités anticancéreuses. La présence du noyau indole dans les molécules de médicaments synthétiques a été cruciale pour les stratégies de traitement . Le composé pourrait être utilisé comme point de départ pour la synthèse de nouvelles molécules ayant une utilisation potentielle en thérapie anticancéreuse.
Propriétés antioxydantes
Des composés ayant des structures similaires ont été examinés pour leur potentiel antioxydant . Le composé pourrait être étudié pour sa capacité à piéger les radicaux libres, ce qui est précieux dans le développement de traitements pour les maladies liées au stress oxydatif.
Production de biocarburants
Des dérivés de composés similaires ont été utilisés dans la valorisation du glycérol pour produire des additifs oxygénés au carburant . Ce composé pourrait être exploré pour son application potentielle dans la production de biocarburants, contribuant au développement de sources d'énergie durables.
Chimie agricole
L'acide indole-3-acétique, une hormone végétale, est produite par la dégradation du tryptophane dans les plantes supérieures . Le composé en question pourrait être étudié pour son rôle dans la croissance et le développement des plantes, conduisant à des applications en agriculture.
Protection du cristallin en ophtalmologie
Des composés ayant des structures similaires ont montré une activité protectrice contre les radicaux superoxydes dans les tissus du cristallin, ce qui pourrait inhiber l'apparition de la cataracte . Le composé pourrait être étudié pour son application potentielle dans la prévention ou le traitement de la cataracte.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-3a,4,6,6a-tetrahydro-3H-pentalene]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-10,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFNYSQNGFUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=C(C3C2)C(=O)OC)O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)



![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)

![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
![3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405238.png)

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)
